molecular formula C19H25N3O4S B3009396 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 2034261-25-9

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B3009396
CAS No.: 2034261-25-9
M. Wt: 391.49
InChI Key: LSTQNWCJIBLYBD-UHFFFAOYSA-N
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Description

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone linked to an azetidine ring substituted with a sulfonylated 1-methylimidazole group and a 4-propoxyphenyl moiety. The sulfonyl group may enhance binding affinity to enzymatic targets, as seen in COX-2 inhibitors , while the azetidine ring introduces conformational constraints distinct from larger heterocycles like piperidine or pyrazoline . The 4-propoxyphenyl group likely influences lipophilicity and pharmacokinetic properties compared to other aryl substituents .

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-3-12-26-16-7-4-15(5-8-16)6-9-18(23)22-13-17(14-22)27(24,25)19-20-10-11-21(19)2/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTQNWCJIBLYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a novel organic molecule with potential therapeutic applications. Its structure includes a sulfonamide group, an azetidine ring, and a propoxyphenyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, focusing on its pharmacological effects and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_4O_3S with a molecular weight of 372.43 g/mol. The structural components include:

  • Azetidine ring : A four-membered saturated heterocycle.
  • Imidazole moiety : Known for its role in various biological systems.
  • Propoxyphenyl group : Potentially enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Antifungal Activity

A study highlighted the antifungal activity of related imidazole derivatives against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antifungal agents like fluconazole, suggesting enhanced efficacy in treating fungal infections .

CompoundMIC (µmol/mL)Activity
Fluconazole>1.6325Standard
Compound 5j0.0054Most active

Antimicrobial Properties

The presence of the imidazole ring in similar compounds has been associated with increased antimicrobial activity. For instance, derivatives have shown promising results against various bacterial strains, indicating that the target compound may also possess similar properties.

Study on Imidazole Derivatives

In a comparative study of imidazole-based compounds, several derivatives were synthesized and tested for their biological activities. The results indicated that modifications to the imidazole structure significantly impacted their antimicrobial potency. The introduction of sulfonamide groups was found to enhance solubility and bioavailability, leading to improved therapeutic profiles .

The proposed mechanism of action for compounds like This compound involves:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in fungal cell wall synthesis.
  • Disruption of Membrane Integrity : Interaction with lipid membranes can lead to increased permeability and cell lysis.

Comparison with Similar Compounds

Azetidine vs. Other Heterocycles

The azetidine ring in the target compound imposes greater conformational rigidity compared to pyrazoline derivatives (e.g., compounds 1–4 in ) or flexible Mannich bases (). This may enhance target selectivity but reduce metabolic stability due to ring strain .

Sulfonyl Group Interactions

The 1-methylimidazole sulfonyl group shares functional similarity with the methyl sulfonyl COX-2 pharmacophore in . However, linking sulfonyl to azetidine rather than a phenyl group (as in ) could alter binding modes in enzymatic pockets .

Aryl Substituent Effects

The 4-propoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to nitrophenyl (logP ~2.8) or unsubstituted phenyl groups. This may improve membrane permeability but reduce aqueous solubility .

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